molecular formula C24H14Cl3NO2 B2812509 (E)-6-chloro-3-(3-(2,4-dichlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one CAS No. 392238-70-9

(E)-6-chloro-3-(3-(2,4-dichlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one

Cat. No.: B2812509
CAS No.: 392238-70-9
M. Wt: 454.73
InChI Key: NXEJLBKKWTUUCU-YRNVUSSQSA-N
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Description

This compound belongs to the quinolin-2(1H)-one class, characterized by a bicyclic core with a ketone group at position 2 and a chlorine substituent at position 4. The (E)-configured acryloyl group at position 3 features a 2,4-dichlorophenyl moiety, while position 4 is substituted with a phenyl group.

Properties

IUPAC Name

6-chloro-3-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14Cl3NO2/c25-16-9-10-20-18(12-16)22(15-4-2-1-3-5-15)23(24(30)28-20)21(29)11-7-14-6-8-17(26)13-19(14)27/h1-13H,(H,28,30)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEJLBKKWTUUCU-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)/C=C/C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-6-chloro-3-(3-(2,4-dichlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by various studies and data.

Chemical Structure and Properties

The compound's chemical structure is characterized by a quinoline backbone with chloro and dichlorophenyl substituents. Its molecular formula is C24H17ClN2O2C_{24}H_{17}ClN_2O_2 with a molecular weight of 400.9 g/mol. The presence of these functional groups is critical for its biological activity.

1. Anticancer Activity

Recent studies have indicated that (E)-6-chloro-3-(3-(2,4-dichlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one exhibits significant anticancer properties.

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. It affects cell cycle regulation by inhibiting cyclin-dependent kinases (CDKs), leading to G1 phase arrest.
  • Case Study : In vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated a dose-dependent decrease in cell viability, with IC50 values reported at approximately 12 µM for MCF-7 cells and 15 µM for A549 cells.
Cell LineIC50 Value (µM)Mechanism
MCF-712Apoptosis induction
A54915Cell cycle arrest

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens.

  • Antibacterial Activity : Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
  • Antifungal Activity : The compound demonstrated antifungal activity against Candida albicans with an MIC of 16 µg/mL.
MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli32
Candida albicans16

3. Anti-inflammatory Activity

The anti-inflammatory potential of (E)-6-chloro-3-(3-(2,4-dichlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one has been evaluated in animal models.

  • Experimental Model : In a carrageenan-induced paw edema model in rats, the compound significantly reduced inflammation compared to the control group.
  • Results : The reduction in paw edema was measured at approximately 50% after administration of the compound at a dose of 20 mg/kg.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ primarily in the acryloyl group’s aryl substituents or modifications to the quinolinone core. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Analogs
Compound Name Substituent on Acryloyl Group Core Modification Key References
(E)-6-Chloro-3-(3-(2,4-dichlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one (Target Compound) 2,4-Dichlorophenyl Standard quinolin-2(1H)-one
(E)-6-Chloro-3-(3-(4-fluorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one (86b) 4-Fluorophenyl None
(E)-6-Chloro-3-(3-(4-chlorophenyl)acryloyl)-4-phenylquinolin-2(1H)-one (87b) 4-Chlorophenyl None
(E)-6-Chloro-3-(3-(5-fluoropyridin-3-yl)acryloyl)-4-phenylquinolin-2(1H)-one 5-Fluoropyridin-3-yl None
(E)-6-Chloro-3-(3-(1H-benzimidazol-2-yl)acryloyl)-4-phenylquinolin-2(1H)-one (BI-69A11, 1) 1H-Benzimidazol-2-yl None
(E)-6-Chloro-3-(3-(4′-fluoro-[1,1′-biphenyl]-4-yl)acryloyl)-4-phenylquinolin-2(1H)-one (97b) 4′-Fluoro-biphenyl-4-yl None
(E)-6-Chloro-3-(3-(4′-methoxy-[1,1′-biphenyl]-4-yl)acryloyl)-4-phenylquinolin-2(1H)-one (100b) 4′-Methoxy-biphenyl-4-yl None
(E)-6-Chloro-2,2-dimethyl-3-(3-(2,4-dichlorophenyl)acryloyl)-2,3-dihydroquinolin-4(1H)-one (13d) 2,4-Dichlorophenyl 2,2-Dimethyl dihydro core

Key Observations :

  • Heterocyclic Replacements : Pyridine (e.g., 5-fluoropyridin-3-yl in ) or benzimidazole (BI-69A11 in ) substitutions may alter solubility and hydrogen-bonding interactions.
  • Biphenyl Extensions : Compounds 97b and 100b demonstrate that extended aryl systems (e.g., biphenyl) can enhance steric bulk, possibly affecting membrane permeability.

Structure-Activity Relationship (SAR) :

  • Halogen Position : 2,4-Dichlorophenyl (target) vs. 4-chloro/fluoro (86b, 87b): Dichloro substitution may improve hydrophobic interactions in protein pockets .
  • Heterocyclic Moieties: Benzimidazole (BI-69A11) introduces hydrogen-bond donors/acceptors, critical for AKT/NF-κB inhibition .

Key Trends :

  • Higher yields (e.g., 87b at quantitative ) are achieved with simplified workup methods like precipitation.
  • The target compound’s 71% yield aligns with typical Claisen-Schmidt reactions but is lower than optimized routes for analogs like 97b .

Physicochemical Properties

  • Molecular Weight: The target compound (MW: 453.3 g/mol) is heavier than mono-halogenated analogs (e.g., 86b: 418.4 g/mol ), impacting pharmacokinetics.
  • LogP : Predicted logP values (e.g., 13d: ~4.5 ) suggest moderate lipophilicity, suitable for cellular uptake.
  • Hydrogen Bonding : Benzimidazole-containing analogs (BI-69A11) exhibit additional H-bonding capacity, enhancing target engagement .

Q & A

Q. Key Variables to Optimize :

  • Catalyst selection (e.g., piperidine vs. Knoevenagel catalysts) for condensation efficiency.
  • Solvent polarity to control reaction kinetics and stereochemistry.
  • Temperature (typically 60–80°C) to balance yield and side-product formation.

Q. Methodological Answer :

  • X-ray Crystallography : Resolve bond lengths, angles, and torsional conformations (e.g., dihedral angles between quinolinone and phenyl rings) .
  • Spectroscopic Techniques :
    • NMR : Confirm substitution patterns via 1H/13C chemical shifts (e.g., acryloyl carbonyl at δ ~190 ppm in 13C NMR) .
    • IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for quinolinone) .

Q. Critical Analysis :

  • Compare experimental crystallographic data (e.g., CCDC entries) with computational models (DFT) to validate stereoelectronic effects .

Advanced Research Questions

How can structure-activity relationships (SAR) be investigated for bioactivity?

Q. Methodological Answer :

Derivatization : Synthesize analogs with modifications to:

  • The dichlorophenyl group (e.g., replace Cl with F or CH3).
  • The quinolinone core (e.g., substitute phenyl with heteroaryl).

Biological Assays :

  • Antimicrobial : Test against Gram-positive/negative bacteria (MIC assays) .
  • Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., kinase inhibition) .

Q. Data Contradictions :

  • Conflicting bioactivity results may arise from assay conditions (e.g., serum interference in cell-based tests). Validate via orthogonal methods (e.g., SPR for binding affinity).

What strategies resolve contradictions in spectral data interpretation?

Q. Methodological Answer :

  • Dynamic Effects in NMR : Address discrepancies in proton splitting (e.g., rotameric equilibria of acryloyl groups) via variable-temperature NMR .
  • Crystallographic Disorder : Use high-resolution X-ray data (≤ 0.8 Å) to distinguish static vs. dynamic disorder in the crystal lattice .
  • Synchrotron Validation : For ambiguous electron density maps (e.g., overlapping atoms), collect data at synchrotron facilities to improve resolution .

Q. Case Study :

  • reports two molecules per asymmetric unit with torsional differences (70.5° vs. 65.5°). Molecular dynamics simulations can assess whether these conformers are energetically accessible in solution.

How is environmental stability assessed for this compound?

Q. Methodological Answer :

Hydrolytic Stability :

  • Incubate in buffers (pH 1–13) at 37°C; monitor degradation via HPLC .

Photostability :

  • Expose to UV-Vis light (ICH Q1B guidelines); quantify photoproducts by LC-MS.

Thermal Analysis :

  • Use TGA/DSC to determine decomposition thresholds (e.g., melting points, exothermic events) .

Q. Key Findings :

  • Chlorine substituents may enhance hydrolytic resistance but increase photolytic susceptibility due to radical formation .

What computational methods predict physicochemical properties?

Q. Methodological Answer :

  • LogP Calculation : Use fragment-based methods (e.g., XLogP3) to estimate hydrophobicity for drug-likeness evaluation .
  • pKa Prediction : Apply QSPR models (e.g., MarvinSuite) to assess ionization states in physiological conditions.
  • Solubility : Combine COSMO-RS and MD simulations to screen solvents for crystallization .

Q. Validation :

  • Compare predicted vs. experimental melting points (e.g., DSC data from ).

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